

Analytical Methods for (2-Fluorophenyl)methanesulfonamide Quantification

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | (2-Fluorophenyl)methanesulfonamide |
| CAS No.: | 919354-36-2 |
| Cat. No.: | B1358356 |

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Abstract

This technical guide outlines the validation-ready protocols for the quantification of N-(**2-Fluorophenyl**)methanesulfonamide (CAS: 98611-90-6), a critical intermediate and pharmacophore in medicinal chemistry. Unlike generic sulfonamide analysis, this molecule requires specific attention to its acidic N-H moiety (pKa ~4.5–5.5) and the electron-withdrawing fluorine substituent. We present two distinct workflows: a robust HPLC-UV method for process control (purity/assay) and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices or genotoxic impurity screening.

Physicochemical Profile & Analytical Strategy

Before initiating method development, the analyst must understand the molecule's behavior in solution. The electron-withdrawing nature of the ortho-fluorine atom, combined with the sulfonyl group, significantly increases the acidity of the amide proton compared to non-fluorinated analogs.

| Property | Value / Characteristic | Analytical Implication |
|-------------------|--|--|
| Molecular Formula | C ₇ H ₈ FNO ₂ S | MW: 189.21 g/mol |
| pKa (Predicted) | ~4.8 (Sulfonamide N-H) | Critical: Analyte exists as an anion at neutral pH. Mobile phase must be acidic (pH < 3) to retain in RP-HPLC. |
| LogP | ~1.3 | Moderately lipophilic; suitable for C18 retention. |
| UV Max | ~260 nm | Aromatic ring absorption; suitable for UV/DAD detection. |
| Solubility | DMSO, Methanol, Acetonitrile | Avoid pure water for stock solutions; use 50% organic diluent. |

Method A: HPLC-UV Protocol (Assay & Purity)

Application: Quality Control (QC), Process Monitoring, Stability Testing. Principle: Reversed-Phase Chromatography with acidic buffering to suppress ionization, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions

- Instrument: HPLC with Diode Array Detector (DAD) or VWD.
- Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm) or equivalent.
 - Why: The 3.5 μm particle size offers a balance between resolution and backpressure, suitable for standard 400 bar systems.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1]

- Column Temp: 30°C.
- Detection: 260 nm (Reference 360 nm).
- Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Rationale |
|------------|------------------|---|
| 0.0 | 10 | Initial equilibration; trap polar impurities. |
| 8.0 | 60 | Linear gradient to elute the main analyte. |
| 10.0 | 90 | Wash step to remove lipophilic dimers/byproducts. |
| 12.0 | 90 | Hold. |
| 12.1 | 10 | Re-equilibration. |
| 15.0 | 10 | Ready for next injection. |

Standard Preparation

- Stock Solution (1 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol.
- Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A:B (50:50).
 - Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak splitting.

Method B: LC-MS/MS Protocol (Trace Analysis)

Application: Bioanalysis (PK studies), Genotoxic Impurity Screening (<10 ppm). Principle: Negative Electrospray Ionization (ESI-). Expert Insight: While many researchers default to Positive ESI ([M+H]⁺), sulfonamides with electron-withdrawing groups (like 2-Fluoro) ionize far more efficiently in Negative Mode ([M-H]⁻) due to the labile N-H proton. This significantly reduces background noise from endogenous amines.

Mass Spectrometry Parameters

- Source: ESI Negative Mode.
- Capillary Voltage: -2500 V to -3500 V.
- Desolvation Temp: 400°C.
- Precursor Ion:m/z 188.0 [M-H]⁻
- MRM Transitions:

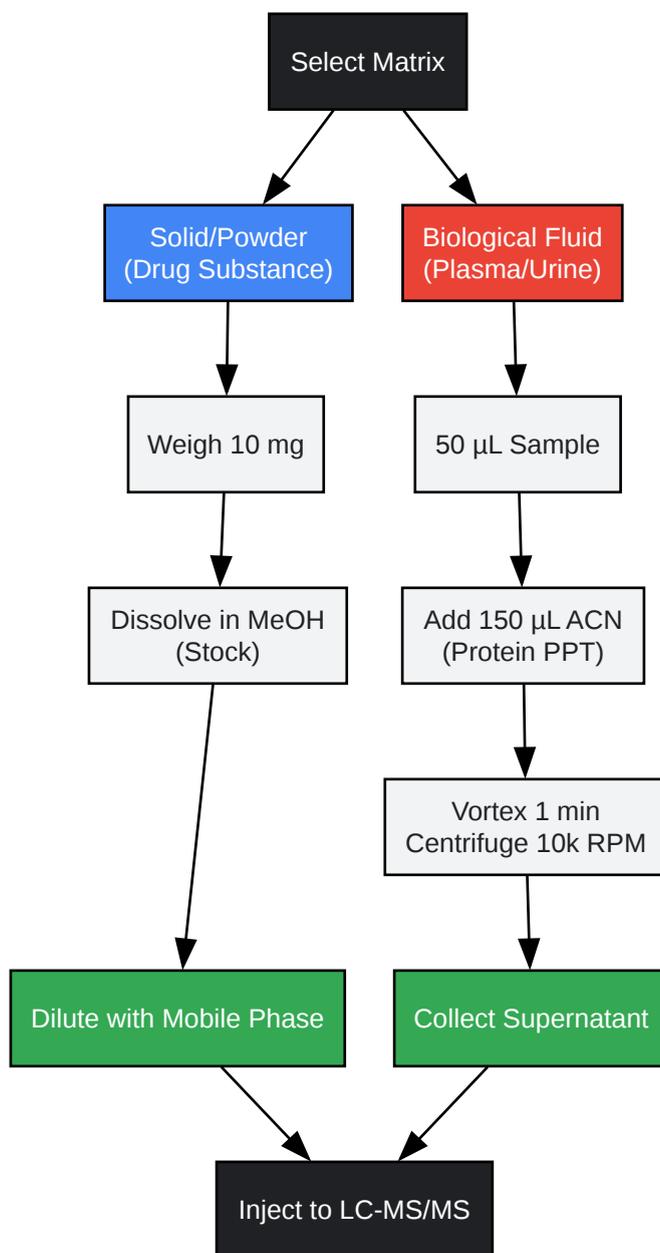
| Transition | Type | Collision Energy (eV) | Structural Logic |
|---------------|------------|-----------------------|--|
| 188.0 → 109.0 | Quantifier | 20–25 | Loss of Methanesulfonyl group (-SO ₂ CH ₃); formation of fluorophenylamine anion. |
| 188.0 → 79.0 | Qualifier | 30–35 | Formation of sulfonate radical anion [CH ₃ SO ₂] ⁻ . |

LC Conditions (UPLC/UHPLC)

- Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.[\[2\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Flow Rate: 0.4 mL/min.
- Gradient: Fast ramp (5% to 95% B in 3 minutes).

Sample Preparation Workflows

The choice of extraction method depends heavily on the matrix. For drug substance analysis, simple dilution suffices. For biological matrices (plasma/urine), protein precipitation is mandatory.



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Caption: Decision tree for sample preparation based on matrix type, ensuring optimal recovery and instrument protection.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Self-Validating," the following criteria must be met during the setup phase.

Linearity & Range

- Range: 0.1 ng/mL to 1000 ng/mL (LC-MS/MS).
- Acceptance: $R^2 > 0.995$; Back-calculated standards within $\pm 15\%$.
- Weighting: Use

weighting for regression to account for heteroscedasticity in trace analysis.

Accuracy & Precision

- Prepare QC samples at Low, Medium, and High concentrations.
- Intra-day: CV $< 5\%$ (HPLC-UV) or $< 15\%$ (LC-MS).
- Inter-day: CV $< 10\%$ (HPLC-UV) or $< 15\%$ (LC-MS).

Specificity (Blank Check)

- Inject a "double blank" (mobile phase only) and a "matrix blank" (extracted plasma without analyte).
- Requirement: Interference at retention time must be $< 20\%$ of the LLOQ response.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |
|----------------------|---------------------------------------|--|
| Peak Tailing | Secondary interactions with silanols. | Ensure pH is < 3.0. Increase buffer concentration or use a "base-deactivated" column (e.g., C18 with end-capping). |
| Low Sensitivity (MS) | Ion suppression or wrong polarity. | Switch to Negative ESI. Check if mobile phase additives (like TFA) are suppressing signal; switch to Formic Acid. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid. |
| Retention Time Drift | pH fluctuation or temperature change. | Use a column oven (thermostat). Prepare fresh buffer daily. |

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